1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAIOMIPTUPSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200857 | |
| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240572-94-4 | |
| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240572-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Diketone Cyclization
A classic method involves reacting hydrazine derivatives with 1,3-diketones. For 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine, trifluoromethylbenzyl-substituted hydrazines are condensed with β-keto esters or nitriles. For example:
- Reactants : 4-(Trifluoromethyl)benzylhydrazine and ethyl acetoacetate.
- Conditions : Reflux in ethanol (12 h, 80°C).
- Yield : 65–72% after purification.
This method prioritizes regioselectivity, with the trifluoromethylbenzyl group directing substitution at the pyrazole N1 position.
Vilsmeier-Haack Cyclization
Recent advances utilize the Vilsmeier-Haack reagent (POCl₃/DMF) to form pyrazole aldehydes, which are subsequently functionalized. A one-pot synthesis from di-Boc trifluoromethylhydrazine and dialdehydes achieves N-trifluoromethyl pyrazoles in 45–60% yield. Key optimizations include:
- Solvent : Dichloromethane (DCM) minimizes des-CF₃ byproducts.
- Acid : Strong acids (e.g., HCl) stabilize intermediates, improving cyclization efficiency.
Functionalization of the Pyrazole Core
Amination at the C3 Position
The C3 amine group is introduced via:
- Reductive Amination : Pyrazole aldehydes react with ammonium acetate under H₂/Pd-C, yielding 70–75% amine products.
- Nitro Reduction : Nitro precursors (e.g., 3-nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole) undergo catalytic hydrogenation (H₂, Pd/C, EtOH) with >90% conversion.
One-Pot Multistep Syntheses
Modern approaches streamline synthesis by combining cyclocondensation and functionalization in a single pot:
Tandem Cyclization-Alkylation
A prototypical protocol involves:
- Cyclocondensation : Hydrazine hydrochloride and ethyl 4,4,4-trifluoroacetoacetate in ethanol (reflux, 8 h).
- In Situ Alkylation : Addition of 4-(trifluoromethyl)benzyl bromide and K₂CO₃ (60°C, 6 h).
- Overall Yield : 58%.
Acid-Mediated Cyclization-Functionalization
Using HCl in DCM, trifluoromethylhydrazine intermediates are stabilized, enabling direct coupling with ketoesters. This method achieves 50–55% yield while suppressing side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine-Diketone | Cyclocondensation | 65–72 | High regioselectivity | Multi-step purification |
| Vilsmeier-Haack | One-pot cyclization | 45–60 | Scalable, minimal byproducts | Requires strong acids |
| Tandem Alkylation | Cyclization + alkylation | 58 | Reduced processing time | Moderate yield |
| Reductive Amination | Aldehyde to amine | 70–75 | High efficiency | Requires hydrogenation catalysts |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomers.
- Acid-Base Extraction : HCl washes remove unreacted hydrazines, improving purity to >95%.
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow systems enhance heat transfer and mixing, achieving 90% conversion in cyclocondensation steps at 100°C (residence time: 30 min).
Photocatalytic Amination
Visible-light-mediated C–H amination using Ru(bpy)₃²⁺ catalysts introduces the C3 amine group without nitro intermediates (65% yield).
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrazol-3-amine derivatives, highlighting substituent variations and their implications:
Key Observations:
- Substituent Position : The placement of the trifluoromethyl group (e.g., on the benzyl ring vs. the pyrazole) significantly impacts electronic and steric properties. For example, 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CF₃ at pyrazole-5) has a lower molecular weight (165.12 g/mol) and may exhibit different binding kinetics compared to the target compound .
- Heterocyclic Variations : Compounds like 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine () replace the phenyl ring with thiophene, altering π-π stacking interactions and metabolic pathways.
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 241.217 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Key Findings:
-
Antibacterial Efficacy :
- The compound exhibited significant antibacterial activity against Staphylococcus aureus, with low minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/ml .
- It demonstrated a bactericidal effect in time-kill assays and inhibited biofilm formation, which is crucial for bacterial virulence and resistance .
- Toxicity Profile :
- Resistance Development :
The mode of action appears to involve broad inhibition of macromolecular synthesis within bacterial cells. Studies suggest that the compound affects multiple targets, leading to a global impact on bacterial cell function, which may explain its efficacy against non-growing persister cells .
Comparative Analysis of Related Compounds
To understand the biological activity of this compound better, we can compare it with other related pyrazole derivatives.
| Compound Name | MIC (μg/ml) | Bacterial Target | Notable Features |
|---|---|---|---|
| This compound | 0.78 - 3.125 | Staphylococcus aureus | Effective against biofilms |
| Compound A | 3.12 | Enterococcus faecalis | Moderate activity |
| Compound B | 0.5 | Staphylococcus aureus | High potency with halogen substitution |
Case Study 1: Efficacy Against MRSA
A study evaluated the effectiveness of various pyrazole derivatives, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, underscoring the importance of structural modifications in developing effective antimicrobials .
Case Study 2: In Vivo Toxicity Assessment
In another study assessing the safety profile of related compounds, it was found that those with similar structural features to this compound also showed low toxicity in animal models, reinforcing the potential for clinical applications without significant adverse effects at therapeutic doses .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine?
The compound can be synthesized via condensation reactions involving hydrazinium salts and substituted propannitriles in alcohol solvents (e.g., methanol or ethanol) under reflux conditions. For instance, 3-aryl-2-(aminomethylenepropannitriles) react with hydrazinium salts to yield pyrazol-3-amine derivatives . Optimizing stoichiometry and reaction time (e.g., 24–48 hours) is critical for maximizing yield. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR are critical for confirming the amine group (-NH), trifluoromethyl (-CF) substituents, and aryl-methyl linkages. For example, the -CF group shows distinct NMR signals near -60 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for detecting the protonated molecular ion ([M+H]) .
- IR Spectroscopy : Stretching vibrations for NH (~3300 cm) and C-F (1100–1250 cm) provide structural validation .
Q. How is purity assessed, and what are common impurities?
Purity is evaluated via HPLC with C18 columns and UV detection (λ = 254 nm). Common impurities include unreacted hydrazine derivatives or byproducts from incomplete cyclization. Residual solvents (e.g., DMSO) are monitored using GC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., ) are common. Software like SHELXL refines anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids . Hydrogen bonding networks (e.g., N–H⋯N) stabilize crystal packing and can explain solubility limitations .
Q. How do computational methods like DFT enhance understanding of electronic properties?
Density Functional Theory (DFT/B3LYP/6-311G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (EPS), and Mulliken charges. These predict reactivity sites (e.g., electron-rich NH groups) and thermodynamic properties (e.g., Gibbs free energy changes during protonation) . For instance, EPS maps highlight nucleophilic regions, guiding derivatization strategies .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in NH group geometry (planar vs. pyramidal) may arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). Variable-temperature NMR and solid-state NMR (SSNMR) can reconcile these by probing tautomerism or conformational flexibility .
Q. How are structure-activity relationships (SARs) explored for pharmacological applications?
- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains via MIC (Minimum Inhibitory Concentration) assays. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina. Pyrazole rings often engage in π-π stacking with aromatic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
